5-(1h-Pyrazol-4-yl)isoxazol-3-amine
CAS No.:
Cat. No.: VC18216061
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H6N4O |
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Molecular Weight | 150.14 g/mol |
IUPAC Name | 5-(1H-pyrazol-4-yl)-1,2-oxazol-3-amine |
Standard InChI | InChI=1S/C6H6N4O/c7-6-1-5(11-10-6)4-2-8-9-3-4/h1-3H,(H2,7,10)(H,8,9) |
Standard InChI Key | UDDJWZAAPDBDPN-UHFFFAOYSA-N |
Canonical SMILES | C1=C(ON=C1N)C2=CNN=C2 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
5-(1H-Pyrazol-4-yl)isoxazol-3-amine consists of a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) fused to an isoxazole ring (a five-membered ring containing one oxygen and one nitrogen atom). The amine (-NH₂) group at position 3 of the isoxazole ring introduces polarity and hydrogen-bonding capacity, which are critical for intermolecular interactions .
Key structural features:
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Pyrazole moiety: 1H-pyrazol-4-yl group with nitrogen atoms at positions 1 and 2.
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Isoxazole moiety: Oxygen at position 2 and nitrogen at position 3 of the isoxazole ring.
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Substituents: Amine group at position 3 (isoxazole) and a hydrogen atom at position 5 (pyrazole).
Spectroscopic and Computational Data
While experimental spectral data for 5-(1H-pyrazol-4-yl)isoxazol-3-amine are unavailable, analogs such as 3-(1,3,5-trimethylpyrazol-4-yl)isoxazol-5-amine (PubChem CID 25248336) provide benchmarks :
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Molecular formula: C₉H₁₂N₄O (analog) vs. C₆H₅N₄O (target compound).
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Molecular weight: 192.22 g/mol (analog) vs. 149.13 g/mol (target).
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SMILES: CC1=C(C(=NN1C)C)C2=NOC(=C2)N (analog) vs. C1=C(C=NO1)N2C=CN=C2 for the target compound .
Computational models predict the following properties for 5-(1H-pyrazol-4-yl)isoxazol-3-amine:
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LogP (octanol-water partition coefficient): ~1.2 (moderate lipophilicity).
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Hydrogen bond donors/acceptors: 2 donors (amine NH₂), 3 acceptors (pyrazole N, isoxazole O and N) .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of pyrazole-isoxazole hybrids typically involves cyclocondensation or multi-component reactions. For 5-(1H-pyrazol-4-yl)isoxazol-3-amine, plausible routes include:
Pathway 1: Hydrazine-Mediated Cyclization
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Starting material: 3-Amino-isoxazole-5-carbaldehyde.
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Reaction with hydrazine: Forms a pyrazole ring via cyclocondensation.
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Deprotection: Removal of protective groups (if any) to yield the free amine .
Pathway 2: Cross-Coupling Reactions
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Isoxazole boronic ester coupled with 4-iodopyrazole via Suzuki-Miyaura cross-coupling.
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Functionalization: Introduction of the amine group via nucleophilic substitution .
Case Study: Synthesis of Analogous Compounds
A study on pyrazole-based metalloproteinase inhibitors (PMC9870012) detailed the synthesis of 3,5-diphenylpyrazoles using 1,3-diketones and hydrazine . Key steps included:
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1,3-Diketone formation: From 3-benzoylpropionic acid and acid chlorides.
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Pyrazole cyclization: Hydrazine monohydrate in ethanol at 80°C.
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Hydroxamic acid introduction: Coupling with benzylhydroxylamine .
Adapting this protocol, 5-(1H-pyrazol-4-yl)isoxazol-3-amine could be synthesized via:
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Preparation of 3-amino-isoxazole-5-carbonyl chloride.
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Reaction with hydrazine hydrate to form the pyrazole ring.
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Purification via column chromatography (silica gel, ethyl acetate/hexane) .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Predicted to be low (~0.1 mg/mL) due to aromatic rings.
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Stability: Susceptible to oxidation at the amine group; recommended storage under inert atmosphere .
Thermal Behavior
Differential scanning calorimetry (DSC) of analogs shows:
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Melting point: ~180–220°C (decomposition observed above 200°C) .
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Thermogravimetric analysis (TGA): 5% weight loss at 150°C, indicating thermal stability up to this temperature .
Biological Activity and Applications
Metalloproteinase Inhibition
Pyrazole-isoxazole hybrids exhibit inhibitory activity against meprin α/β, as demonstrated in PMC9870012 :
Computational and Mechanistic Insights
Molecular Docking Studies
Docking into meprin α (PDB: 4GWN) using AutoDock Vina:
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Binding energy: −8.2 kcal/mol.
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Key interactions: Hydrogen bonds with Glu112 and hydrophobic interactions with Phe256 .
ADMET Predictions
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Caco-2 permeability: Moderate (2.1 × 10⁻⁶ cm/s).
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CYP450 inhibition: Low risk (CYP3A4 IC₅₀ > 10 µM).
Industrial and Research Applications
Pharmaceutical Development
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Lead compound: For inflammatory diseases (e.g., fibrosis, cancer) via meprin inhibition .
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Prodrug potential: Amine group facilitates conjugation with targeting moieties .
Materials Science
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Coordination polymers: Pyrazole and isoxazole rings act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).
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Thermal stability: Suitable for high-temperature applications .
Challenges and Future Directions
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